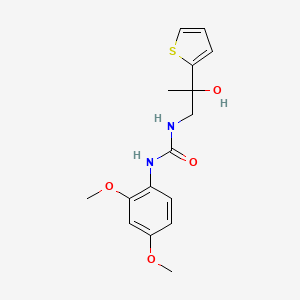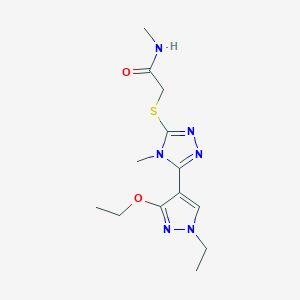![molecular formula C6H4N4O B2878661 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 933724-39-1](/img/structure/B2878661.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde” is a non-naturally occurring small molecule . It has a CAS Number of 933724-39-1 and a molecular weight of 148.12 . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class of molecules, which have been the subject of extensive research due to their significant biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H4N4O/c11-3-5-1-7-6-8-4-9-10(6)2-5/h1-4H . The InChI key is HUXMAEVVLRUGJA-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis
A green chemistry approach has been developed for synthesizing [1,2,4]triazolo[1,5-a]pyrimidine derivatives using water as a solvent, highlighting the environmental benefits and efficiency of this method. This synthesis employs thiamine hydrochloride as a catalyst, showcasing a cost-effective and eco-friendly route for producing these compounds with improved yields (Jun-hua Liu, Min Lei, Lihong Hu, 2012).
Synthesis Under Various Conditions
Another study outlines the one-pot synthesis of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles using 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes. This method benefits from short reaction times and high selectivity, offering a straightforward route to these compounds (Keyume Ablajan, Wetengul Kamil, Anagu Tuoheti, Sun Wan-fu, 2012).
Biological Activities and Applications
Research into the biological activities of [1,2,4]triazolo[1,5-a]pyrimidines reveals their significance in agriculture and medicinal chemistry. These compounds exhibit a range of activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This versatility underscores the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in developing new therapeutic agents (S. Pinheiro, E. M. Pinheiro, E. Muri, J. C. Pessoa, Mayara A. Cadorini, S. Greco, 2020).
Metal-Free Synthesis Approaches
Innovative metal-free synthesis methods for 1,2,4-triazolo[1,5-a]pyrimidines have been developed, employing phenyliodine bis(trifluoroacetate) for oxidative N-N bond formation. This technique allows for the efficient construction of the 1,2,4-triazolo[1,5-a]pyrimidine skeleton, emphasizing the significance of metal-free processes in organic synthesis (Zisheng Zheng, Shuangyun Ma, Linlin Tang, D. Zhang-Negrerie, Yunfei Du, K. Zhao, 2014).
Catalyst-Free and Green Synthesis
A catalyst- and solvent-free synthesis method for 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones highlights the move towards more sustainable and environmentally friendly synthetic processes. This approach aligns with green chemistry principles, offering an alternative to traditional methods that rely on catalysts and solvents (B. Karami, Mahnaz Farahi, Zohreh Banaki, 2015).
Zukünftige Richtungen
The future directions for research on “[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, more studies could be conducted to better understand their synthesis and chemical properties .
Wirkmechanismus
Target of Action
The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have aroused the interest of researchers . They are known to target a variety of proteins and enzymes, contributing to their wide range of biological activities .
Mode of Action
For instance, some TPs have been described as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors , which can lead to an increase in cAMP levels, affecting various cellular processes.
Biochemical Pathways
TPs have been found to affect a variety of biochemical pathways due to their broad target profile. For example, they have been reported to have remarkable biological activities in domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . The exact pathways affected by [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde and their downstream effects would depend on the specific targets of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if it acts as a PDE inhibitor, it could lead to increased levels of cAMP, affecting various cellular processes .
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-3-5-1-7-6-8-4-9-10(6)2-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXMAEVVLRUGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2878581.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2878584.png)
![3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2878585.png)
![6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2878586.png)


![6-(4-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2878591.png)



![N-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2878600.png)